molecular formula C23H19ClN2OS B2971447 2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207036-75-6

2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2971447
CAS No.: 1207036-75-6
M. Wt: 406.93
InChI Key: MYVYVRNWWJAZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound characterized by the presence of benzylthio, chlorophenyl, and methoxyphenyl groups on an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:

  • Formation of the Imidazole Core: : The imidazole ring is generally formed via a condensation reaction between an aldehyde, an amine, and a dicarbonyl compound.

  • Introduction of Substituents:

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes using automated reactors, optimizing reaction temperatures and times, and employing effective purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions:

  • Oxidation: : The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reductive conditions can potentially remove the chlorine or alter the imidazole ring.

  • Substitution: : The methoxy group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Sodium methoxide or other strong nucleophiles in appropriate solvents.

Major Products:
  • Oxidation: : Sulfoxides or sulfones derived from the benzylthio group.

  • Reduction: : Dehalogenated products or modified imidazole derivatives.

  • Substitution: : Various substituted imidazoles depending on the reagent used.

Scientific Research Applications

2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole has diverse applications in scientific research:

  • Chemistry: : Utilized as a precursor or intermediate in organic synthesis.

  • Biology: : Investigated for its potential biological activity, including antimicrobial or antifungal properties.

  • Medicine: : Explored for potential therapeutic applications, such as in the design of new pharmaceutical agents.

  • Industry: : Potential use in the development of novel materials or as a catalyst in chemical processes.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, altering their activity or function. Its exact pathway can involve complex interactions that require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(Benzylthio)-1-(3-nitrophenyl)-5-(4-methoxyphenyl)-1H-imidazole: : Similar structure but with a nitro group instead of chlorine.

  • 2-(Benzylthio)-1-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole: : Different substituents on the imidazole ring.

  • 2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole: : Ethoxy group instead of methoxy.

Unique Features: The combination of the benzylthio, chlorophenyl, and methoxyphenyl groups on the imidazole ring makes 2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole distinct in terms of its chemical reactivity and potential applications. The specific interactions of these functional groups contribute to its unique properties compared to other similar compounds.

Hope this was helpful! Is there a specific area you’re more interested in?

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-27-21-12-10-18(11-13-21)22-15-25-23(28-16-17-6-3-2-4-7-17)26(22)20-9-5-8-19(24)14-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVYVRNWWJAZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.